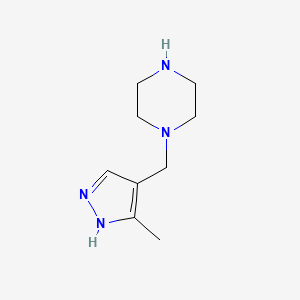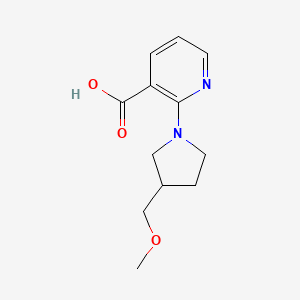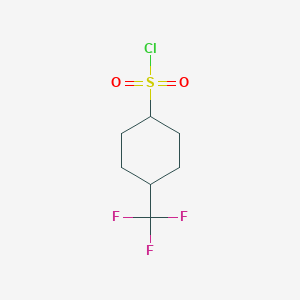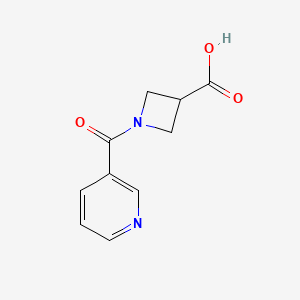
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Descripción general
Descripción
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile, also known as FPC, is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a fluorinated derivative of indole-3-carbonitrile, which is an important intermediate used in the synthesis of various organic molecules. FPC has been used in the synthesis of a variety of novel compounds, including those involved in drug discovery and development. In addition, FPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has been used in the synthesis of a variety of novel compounds, including those involved in drug discovery and development. In addition, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has been studied for its potential applications in laboratory experiments. For example, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has been used as a matrix for the solid-phase extraction of organic compounds from aqueous solutions. 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has also been used as a reagent for the synthesis of bioactive compounds, such as inhibitors of protein kinases, and as a reagent for the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is not fully understood. However, it is believed that 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile acts as a proton transfer agent, transferring protons from the pyridine ring to the indole ring. This proton transfer is believed to be responsible for the reactivity of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile in the synthesis of various organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile are not fully understood. However, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has been shown to have antimicrobial activity against a variety of bacteria and fungi. 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has also been shown to have cytotoxic activity against a variety of cancer cell lines. In addition, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has been shown to inhibit the activity of certain enzymes, such as protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has a number of advantages for use in laboratory experiments. It is a relatively cheap and readily available reagent, and its reactivity is highly predictable. In addition, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is relatively stable and can be stored for long periods of time without significant degradation. However, 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is also somewhat toxic and should be handled with care.
Direcciones Futuras
The potential applications of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile are numerous, and there are a number of directions in which research into the compound could be taken. For example, further research into the biochemical and physiological effects of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile could lead to the development of new drugs and treatments. In addition, further research into the mechanism of action of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile could lead to the development of new synthetic methods. Finally, further research into the use of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile as a reagent for the synthesis of various organic molecules could lead to the development of new and more efficient synthesis methods.
Propiedades
IUPAC Name |
5-fluoro-1-pyridin-2-ylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-11-4-5-13-12(7-11)10(8-16)9-18(13)14-3-1-2-6-17-14/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHAZPBCCXVQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C3=C2C=CC(=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)
![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)
![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)
![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)
![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)